N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-6-23-17-12-15(7-9-19(17)28-13-21(3,4)20(23)24)22-29(25,26)16-8-10-18(27-5)14(2)11-16/h7-12,22H,6,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJWLYTXWSQIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C21H26N2O5S |
| Molecular Weight | 418.50654 g/mol |
| IUPAC Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-methoxyphenyl)methanesulfonamide |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
| InChIKey | UDVUIQOHBWPXEY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is hypothesized to act on specific enzymes and receptors involved in cellular signaling and metabolic processes.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as squalene synthase and farnesyl diphosphate synthase, which are crucial in cholesterol biosynthesis and other metabolic pathways .
- Antiproliferative Effects : Studies suggest that compounds with similar structures exhibit antiproliferative properties against cancer cell lines by inducing apoptosis or cell cycle arrest .
- Anti-inflammatory Properties : The sulfonamide group may contribute to anti-inflammatory effects by modulating inflammatory cytokine production .
Biological Activity Studies
Research has shown varying degrees of biological activity for compounds structurally related to this compound.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of related oxazepin derivatives on human cancer cell lines. Results indicated significant inhibition of cell growth with IC50 values ranging from 10 µM to 30 µM depending on the specific derivative used .
- Cholesterol Biosynthesis Inhibition : In vitro assays demonstrated that compounds similar to this oxazepin effectively inhibited squalene synthase with IC50 values below 50 nM in liver microsomes from various species . This suggests a potential role in managing hypercholesterolemia.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
- Kinase Inhibition : The oxazepin moiety is known to modulate kinase activity. Specifically, it inhibits receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in inflammatory processes and cell death pathways. This inhibition has been associated with potential therapeutic effects in chronic inflammatory diseases .
- Anti-inflammatory Effects : The compound's ability to inhibit RIPK1 may lead to reduced necroptotic cell death in inflammatory conditions. This property suggests its potential use in treating diseases characterized by excessive inflammation .
- Solubility and Bioavailability : It demonstrates good solubility (~450 μM at pH 7.4) and low lipophilicity (log D = 3.8), which are favorable for oral bioavailability .
- Blood-Brain Barrier Penetration : Some derivatives have shown the capacity to penetrate the blood-brain barrier effectively, opening avenues for central nervous system applications .
Pharmacological Effects
The pharmacological profile of N-(5-ethyl-3,3-dimethyl-4-oxo...) suggests several therapeutic applications:
- Chronic Inflammatory Diseases : Ongoing clinical trials are evaluating its efficacy in treating conditions such as ulcerative colitis and psoriasis .
Clinical Trials
Several clinical trials are currently exploring the therapeutic potential of this compound:
- Trial NCT02903966 : Focused on patients with active ulcerative colitis.
- Trial NCT02776033 : Evaluating the effectiveness of the compound in psoriasis.
These trials are pivotal for understanding the compound's therapeutic potential and safety profile.
Q & A
Q. What are the key synthetic steps and characterization techniques for this compound?
Methodological Answer: The synthesis involves a multi-step process:
- Step 1: Formation of the tetrahydrobenzo[b][1,4]oxazepin core via cyclization reactions under controlled temperatures (0–50°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Step 2: Sulfonamide coupling using 4-methoxy-3-methylbenzenesulfonyl chloride, requiring precise stoichiometry and reaction time (12–24 hours) .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity .
- Characterization:
-
NMR Spectroscopy: ¹H/¹³C NMR confirms proton environments (e.g., ethyl groups at δ 1.2–1.5 ppm, carbonyl at ~170 ppm) .
-
Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 417.1) .
Table 1: Example Synthesis Protocol
Step Reaction Type Key Conditions Yield Range 1 Core formation 0–5°C, DCM, 24 h 50–70% 2 Sulfonamide coupling RT, DMF, 12 h 60–80%
Q. How do the compound’s functional groups influence its reactivity?
Methodological Answer: Key functional groups include:
- Sulfonamide moiety: Participates in hydrogen bonding with biological targets (e.g., enzymes) and influences solubility .
- Tetrahydrobenzooxazepin core: The oxazepine ring’s conformational flexibility modulates binding affinity .
- Ethyl and methyl groups: Steric effects dictate regioselectivity in substitution reactions (e.g., SN² vs. SN¹) . Reactivity studies should prioritize solvent polarity (e.g., DMSO for polar interactions) and pH (neutral for sulfonamide stability) .
Q. What initial assays are used to screen biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Fluorescence-based assays (e.g., carbonic anhydrase inhibition) using recombinant enzymes and NADH-coupled detection .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Solubility Testing: Shake-flask method in PBS (pH 7.4) and DMSO to guide formulation .
Advanced Research Questions
Q. How can multi-step synthesis be optimized for scalability and yield?
Methodological Answer:
- Reaction Engineering: Use continuous flow chemistry to reduce side reactions (e.g., epoxidation of allyl groups) and improve throughput .
- Catalysis: Employ Pd/C or Ru-based catalysts for hydrogenation steps to enhance stereochemical control .
- Process Analytics: In-line FTIR monitors intermediate formation, enabling real-time adjustments .
Table 2: Optimization Parameters
| Parameter | Impact on Yield/Purity | Reference |
|---|---|---|
| Temperature control (±2°C) | Reduces byproduct formation | |
| Solvent polarity | Affects sulfonamide coupling rate |
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- 2D NMR Techniques: HSQC and HMBC resolve overlapping signals (e.g., distinguishing oxazepine ring protons from aromatic sulfonamide protons) .
- Computational Validation: Density Functional Theory (DFT) predicts ¹³C NMR chemical shifts; deviations >2 ppm suggest misassignment .
- Cross-Validation: Compare experimental MS/MS fragmentation with in silico tools (e.g., CFM-ID) .
Q. What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 3LX4 for carbonic anhydrase) to estimate binding affinities (ΔG values) .
- MD Simulations: GROMACS simulations (50 ns, NPT ensemble) assess stability of ligand-receptor complexes .
- Pharmacophore Modeling: Identify critical interactions (e.g., hydrogen bonds with His94 in carbonic anhydrase) .
Q. How to design assays for elucidating enzyme inhibition mechanisms?
Methodological Answer:
Q. How to address poor solubility in pharmacological studies?
Methodological Answer:
- Co-solvent Systems: Use cyclodextrin inclusion complexes or PEG-based formulations to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the sulfonamide nitrogen .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
